![molecular formula C11H10BrN5O2S B2820667 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide CAS No. 869068-25-7](/img/structure/B2820667.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide” is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound . Heterocyclic compounds are fundamental to biology and medicine, and many pharmaceutical products that mimic natural products with biological activity are heterocyclic in nature .
Molecular Structure Analysis
The compound contains a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . It also has an acetamide group (-NHCOCH3) and a sulfanyl group (-SH), both of which can participate in various chemical reactions.Scientific Research Applications
Crystallography and Structural Analysis
The crystallographic analysis of compounds structurally similar to "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide" provides insights into their molecular configurations and potential interactions. For instance, a study focused on the crystal structure of a related compound highlighted its planar configuration and the hydrogen bonding patterns, which could be foundational for understanding interaction mechanisms with biological targets (Fun et al., 2011).
Antimicrobial Activity
Research on sulfanilamide derivatives, including structures akin to "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide," has explored their antimicrobial properties. Studies have synthesized and characterized various derivatives, assessing their activity against bacterial and fungal strains, thus contributing to the development of new antimicrobial agents (Lahtinen et al., 2014).
Antimalarial and Antiviral Research
Compounds with the core structure similar to the one have been investigated for their antimalarial activities. A study conducted computational calculations and molecular docking studies to examine the antimalarial potential of sulfonamide derivatives, providing a foundation for future antimalarial drug development (Fahim & Ismael, 2021).
Cancer Research
The exploration of related compounds in cancer research has shown promising directions. For example, research into novel thiazolidin-4-one derivatives as potential antimicrobial agents also implicates their utility in understanding cancer cell biology and identifying new therapeutic targets (Baviskar et al., 2013).
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2S/c12-7-1-3-8(4-2-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOGYGHPYIZIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-bromophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.